molecular formula C8H8ClNO B12444302 3-(3-Chloropyridin-2-yl)propanal

3-(3-Chloropyridin-2-yl)propanal

Cat. No.: B12444302
M. Wt: 169.61 g/mol
InChI Key: ZAZCZCHYUMIVLL-UHFFFAOYSA-N
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Description

3-(3-Chloropyridin-2-yl)propanal is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropyridin-2-yl)propanal typically involves the reaction of 3-chloropyridine with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 3-chloropyridine is reacted with a propanal derivative in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropyridin-2-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chloropyridin-2-yl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides

Mechanism of Action

The mechanism of action of 3-(3-Chloropyridin-2-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of its use as an insecticide, it may act on the nervous system of insects, disrupting normal physiological processes and leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloropyridin-2-yl)propanal is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

3-(3-chloropyridin-2-yl)propanal

InChI

InChI=1S/C8H8ClNO/c9-7-3-1-5-10-8(7)4-2-6-11/h1,3,5-6H,2,4H2

InChI Key

ZAZCZCHYUMIVLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCC=O)Cl

Origin of Product

United States

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